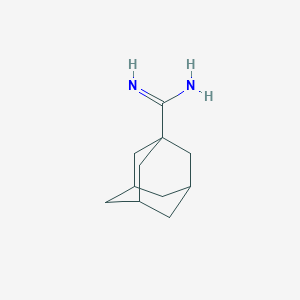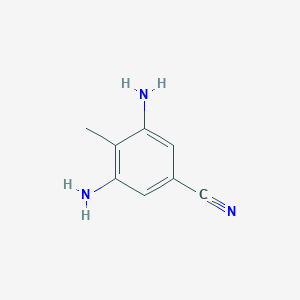![molecular formula C15H12ClN3O B071113 1-[2-(4-Chlorophenyl)-7-Methylpyrazolo[1,5-A]Pyrimidin-6-Yl]Ethan-1-One CAS No. 175201-63-5](/img/structure/B71113.png)
1-[2-(4-Chlorophenyl)-7-Methylpyrazolo[1,5-A]Pyrimidin-6-Yl]Ethan-1-One
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Prudomestin: (CAS No3,5,7-trihydroxy-4’,8-dimethoxyflavone , is an organic compound. It is isolated from the heartwood of Prunus domestica. Prudomestin exhibits potent inhibition of xanthine oxidase (XO) activity, with an IC50 of approximately 6 µM .
2. Preparation Methods
The synthetic routes for Prudomestin are not extensively documented. its isolation from Prunus domestica suggests a natural origin. Industrial production methods may involve extraction and purification from plant material.
3. Chemical Reactions Analysis
Prudomestin likely undergoes various chemical reactions. Here are some possibilities:
Oxidation: Prudomestin could participate in oxidation reactions.
Reduction: Reduction reactions may also be relevant.
Substitution: Substitution reactions could modify its structure.
Common reagents and conditions for these reactions remain to be fully explored. The major products formed from these reactions would depend on the specific reaction pathways.
4. Scientific Research Applications
Prudomestin’s applications span several scientific fields:
Chemistry: Researchers may investigate its reactivity, stability, and potential as a building block for other compounds.
Biology: Prudomestin might interact with biological systems, affecting enzymes or cellular processes.
Medicine: Its XO inhibition activity could be relevant for gout treatment or other conditions.
Industry: Prudomestin may find applications in the pharmaceutical or cosmetic industries.
5. Mechanism of Action
The precise mechanism by which Prudomestin exerts its effects remains an area of study. It likely involves interactions with molecular targets and specific pathways. Further research is needed to elucidate this mechanism.
6. Comparison with Similar Compounds
While Prudomestin’s uniqueness is notable, it’s essential to compare it with related compounds. Unfortunately, specific similar compounds are not mentioned in the available literature.
Applications De Recherche Scientifique
Prudomestin’s applications span several scientific fields:
Chemistry: Researchers may investigate its reactivity, stability, and potential as a building block for other compounds.
Biology: Prudomestin might interact with biological systems, affecting enzymes or cellular processes.
Medicine: Its XO inhibition activity could be relevant for gout treatment or other conditions.
Industry: Prudomestin may find applications in the pharmaceutical or cosmetic industries.
Mécanisme D'action
The precise mechanism by which Prudomestin exerts its effects remains an area of study. It likely involves interactions with molecular targets and specific pathways. Further research is needed to elucidate this mechanism.
Méthodes De Préparation
The synthetic routes for Prudomestin are not extensively documented. its isolation from Prunus domestica suggests a natural origin. Industrial production methods may involve extraction and purification from plant material.
Analyse Des Réactions Chimiques
Prudomestin likely undergoes various chemical reactions. Here are some possibilities:
Oxidation: Prudomestin could participate in oxidation reactions.
Reduction: Reduction reactions may also be relevant.
Substitution: Substitution reactions could modify its structure.
Common reagents and conditions for these reactions remain to be fully explored. The major products formed from these reactions would depend on the specific reaction pathways.
Comparaison Avec Des Composés Similaires
While Prudomestin’s uniqueness is notable, it’s essential to compare it with related compounds. Unfortunately, specific similar compounds are not mentioned in the available literature.
Propriétés
IUPAC Name |
1-[2-(4-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O/c1-9-13(10(2)20)8-17-15-7-14(18-19(9)15)11-3-5-12(16)6-4-11/h3-8H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCZCNKURKQUDGC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC2=CC(=NN12)C3=CC=C(C=C3)Cl)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60350391 |
Source


|
| Record name | 1-[2-(4-Chlorophenyl)-7-Methylpyrazolo[1,5-A]Pyrimidin-6-Yl]Ethan-1-One | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60350391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175201-63-5 |
Source


|
| Record name | 1-[2-(4-Chlorophenyl)-7-Methylpyrazolo[1,5-A]Pyrimidin-6-Yl]Ethan-1-One | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60350391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Diethylamino-3-[N-(3-maleimidopropyl)carbamoyl]coumarin](/img/structure/B71032.png)



![3-[2,6-Dichloro-4-(3,3-dichloroallyloxy)-phenoxy]-propan-1-ol](/img/structure/B71037.png)




![Hepta[5][5]circulene](/img/structure/B71050.png)


